molecular formula C13H24Si B2546317 Triethyl(hept-6-en-1-yn-1-yl)silane CAS No. 1803561-10-5

Triethyl(hept-6-en-1-yn-1-yl)silane

Cat. No.: B2546317
CAS No.: 1803561-10-5
M. Wt: 208.42
InChI Key: FIQBBCVKWYBTRI-UHFFFAOYSA-N
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Description

Triethyl(hept-6-en-1-yn-1-yl)silane is an organosilicon compound with the molecular formula C13H24Si. It is characterized by the presence of a silicon atom bonded to a hept-6-en-1-yn-1-yl group and three ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(hept-6-en-1-yn-1-yl)silane typically involves the hydrosilylation of hept-6-en-1-yne with triethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled conditions. The reaction proceeds as follows:

Hept-6-en-1-yne+TriethylsilaneCatalystThis compound\text{Hept-6-en-1-yne} + \text{Triethylsilane} \xrightarrow{\text{Catalyst}} \text{this compound} Hept-6-en-1-yne+TriethylsilaneCatalyst​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors and optimized catalyst systems can enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Triethyl(hept-6-en-1-yn-1-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

    Reduction: The compound can act as a reducing agent in organic synthesis.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Reduced organic compounds with the silicon atom intact.

    Substitution: Substituted silanes with different functional groups.

Scientific Research Applications

Triethyl(hept-6-en-1-yn-1-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: Investigated for its potential use in modifying biomolecules and studying silicon-based life forms.

    Medicine: Explored for its potential in drug delivery systems and as a precursor for silicon-based pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as silicone polymers and coatings.

Mechanism of Action

The mechanism by which Triethyl(hept-6-en-1-yn-1-yl)silane exerts its effects involves the reactivity of the silicon-hydrogen bond. This bond can undergo various transformations, such as hydrosilylation, where the silicon atom forms new bonds with carbon atoms in the presence of a catalyst. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: A simpler compound with three ethyl groups bonded to a silicon atom.

    Hept-6-en-1-yne: The alkyne precursor used in the synthesis of Triethyl(hept-6-en-1-yn-1-yl)silane.

    This compound derivatives: Compounds with similar structures but different substituents on the silicon atom.

Uniqueness

This compound is unique due to the presence of both an alkyne and an alkene group in its structure, which imparts distinct reactivity and versatility in chemical transformations. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

triethyl(hept-6-en-1-ynyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24Si/c1-5-9-10-11-12-13-14(6-2,7-3)8-4/h5H,1,6-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQBBCVKWYBTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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